2-(5-ethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(5-ethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the construction of the benzofuran core followed by the introduction of the acetamide group. One common method for constructing the benzofuran core is through the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid. This method exhibits good functional group tolerance and can yield benzofuran derivatives with various substituents .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2-(5-ethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may also inhibit specific enzymes involved in disease pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-(5-ethyl-1-benzothiophene-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-(5-ethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of the benzofuran core and the trifluoromethyl-substituted phenylacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16F3NO2 |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-(5-ethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H16F3NO2/c1-2-12-6-7-17-16(8-12)13(11-25-17)9-18(24)23-15-5-3-4-14(10-15)19(20,21)22/h3-8,10-11H,2,9H2,1H3,(H,23,24) |
InChI Key |
GEOQVBQFNDKYAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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